N-Boc-N-Desmethyl Imatinib

Übersicht

Beschreibung

“N-Boc-N-Desmethyl Imatinib” is a metabolite of Imatinib, a tyrosine kinase receptor inhibitor used for cancer therapy . It is pharmacologically active and has a long elimination half-life .

Synthesis Analysis

The synthesis of Imatinib, the parent drug of “this compound”, has been substantially improved over the years. Imatinib is assembled by coupling the amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .Molecular Structure Analysis

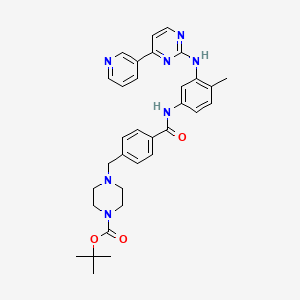

The molecular formula of “this compound” is C33H37N7O3 . It has a molecular weight of 579.7 g/mol . The IUPAC name is tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate .Chemical Reactions Analysis

The simultaneous quantification of Imatinib and N-Desmethyl Imatinib in human plasma has been accomplished by liquid chromatography–ultraviolet detection (LC–UV), LC–mass spectrometry (MS), or tandem MS (MS-MS) methods .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 579.7 g/mol . It has a XLogP3-AA value of 4.4, indicating its lipophilicity . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 9 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Imatinib's Role in Cancer Treatment

Imatinib in GIST Management Imatinib, a tyrosine kinase inhibitor, has been transformative in the management of gastrointestinal stromal tumors (GISTs), offering a significant survival advantage in advanced cases. It is the first-line treatment for unresectable and/or metastatic KIT-positive GISTs. Clinical trials have shown complete or partial responses in up to two-thirds of patients, significantly prolonging progression-free and overall survival. Imatinib is generally well-tolerated, although higher doses may increase toxicity. The drug's effectiveness may be influenced by the mutational genotype of the GIST, guiding therapy and prognosis (Siddiqui & Scott, 2007).

Dasatinib as an Alternative in CML Treatment Dasatinib, another tyrosine kinase inhibitor, has been developed as a treatment for chronic myeloid leukemia (CML) resistant or intolerant to prior Imatinib treatment. It is approved for all phases of CML and demonstrates superiority in efficacy compared to Imatinib, offering a valuable option for patients with Imatinib-resistant BCR-ABL mutations. Its safety profile includes manageable adverse events, underscoring its role as an effective treatment option for CML (Hochhaus & Kantarjian, 2013).

Precision Oncology and Targeted Therapies The advent of Imatinib has spurred the development of drugs aimed at molecular targets crucial to tumors. This approach, known as precision oncology, posits that cancer treatment can be markedly improved if therapies are guided by a tumor's genomic alterations. While promising, precision oncology's success depends on rigorous testing and confirmation through clinical studies (Prasad, Fojo, & Brada, 2016).

Wirkmechanismus

Target of Action

N-Boc-N-Desmethyl Imatinib is a derivative of Imatinib . Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL tyrosine kinase . This kinase is a constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) .

Mode of Action

Imatinib and its derivatives, including this compound, inhibit the BCR-ABL tyrosine kinase by binding to its ATP-binding sites . This binding inhibits the enzyme’s activity, preventing the phosphorylation of substrates and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Imatinib and its derivatives is the BCR-ABL signaling pathway . By inhibiting the BCR-ABL tyrosine kinase, these compounds prevent the activation of downstream signaling pathways that promote cell proliferation and survival . This leads to the inhibition of leukemic cell growth and induction of apoptosis .

Pharmacokinetics

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-desmethyl imatinib (DMI), which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, a drug efflux transporter, which can affect the oral bioavailability and clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by Imatinib and its derivatives leads to the inhibition of leukemic cell growth and induction of apoptosis . This results in a reduction in the number of leukemic cells in the body, leading to a decrease in the symptoms of CML .

Action Environment

The action of Imatinib and its derivatives can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5 and P-glycoprotein, which are involved in the metabolism and transport of Imatinib, can be affected by other medications, diet, and genetic factors . These factors can influence the bioavailability, clearance, and ultimately the efficacy of Imatinib .

Zukünftige Richtungen

The future of kinase inhibitors like “N-Boc-N-Desmethyl Imatinib” is promising. The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is bright . The remarkable progress made over the past 20 years in improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases has resulted in the approval of more than 70 new drugs since Imatinib was approved in 2001 .

Biochemische Analyse

Biochemical Properties

N-Boc-N-Desmethyl Imatinib plays a crucial role in biochemical reactions, particularly in the inhibition of tyrosine kinases. It interacts with several enzymes and proteins, including the BCR-ABL fusion protein, c-KIT, and platelet-derived growth factor receptors (PDGFR). These interactions are primarily inhibitory, preventing the phosphorylation of tyrosine residues and thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. It influences cell function by inhibiting cell signaling pathways such as the BCR-ABL pathway in CML cells. This inhibition leads to reduced cell proliferation, induction of apoptosis, and alterations in gene expression. Additionally, this compound affects cellular metabolism by disrupting the energy production processes essential for cancer cell survival .

Molecular Mechanism

At the molecular level, this compound binds to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This binding prevents the phosphorylation of target proteins, leading to the disruption of signaling pathways that are critical for cell growth and survival. The compound also induces changes in gene expression, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can influence its efficacy. Long-term studies have shown that this compound maintains its inhibitory effects on tyrosine kinases, although prolonged exposure can lead to the development of resistance in some cell lines. This resistance is often associated with mutations in the target kinases or upregulation of alternative signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells. At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathways involve the conversion of the compound into several metabolites, including N-desmethyl imatinib, which retains pharmacological activity. These metabolic processes can influence the overall efficacy and toxicity of the compound, as well as its interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is actively transported by efflux transporters such as P-glycoprotein, which can affect its bioavailability and distribution. The compound tends to accumulate in tissues with high expression of these transporters, such as the liver and kidneys, which can influence its therapeutic and toxic effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on tyrosine kinases. The compound does not appear to undergo significant post-translational modifications that would direct it to specific subcellular compartments. Its localization can be influenced by the presence of binding proteins and other cellular factors that affect its distribution and activity .

Eigenschaften

IUPAC Name |

tert-butyl 4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N7O3/c1-23-7-12-27(20-29(23)38-31-35-15-13-28(37-31)26-6-5-14-34-21-26)36-30(41)25-10-8-24(9-11-25)22-39-16-18-40(19-17-39)32(42)43-33(2,3)4/h5-15,20-21H,16-19,22H2,1-4H3,(H,36,41)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYCXPQYRFQURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)NC4=NC=CC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675712 | |

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-23-9 | |

| Record name | 1,1-Dimethylethyl 4-[[4-[[[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]amino]carbonyl]phenyl]methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-({4-[(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)carbamoyl]phenyl}methyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)